1-Propoxydodecane is an asymmetric aliphatic ether (C15H32O) characterized by a highly hydrophobic dodecyl chain linked to a propyl group. Functioning as a high-boiling, low-volatility solvent and a specialized chemical intermediate, it is primarily procured for advanced aviation fuel formulations, high-temperature reaction media, and as a precise precursor for ether-amine flotation collectors [1]. Unlike standard laboratory ethers, its high molecular weight (228.41 g/mol) and strong lipophilicity (logP ≈ 5.33) grant it exceptional thermal stability and minimal water absorption [2]. This makes it a critical material for industrial and scientific processes requiring elevated temperatures, strict anhydrous conditions, or highly defined phase behavior where shorter-chain ethers or crude mixtures would fail.
Substituting 1-propoxydodecane with lower-boiling ethers (e.g., dibutyl ether) drastically limits the maximum achievable operating temperature at ambient pressure, leading to excessive solvent loss and volatility hazards in high-temperature processes [1]. Conversely, attempting to substitute this pure compound with industrial-grade propoxylated fatty alcohols (e.g., C12-14 AP mixtures) introduces severe polydispersity. These crude commercial mixtures contain variable alkyl chain lengths and degrees of propoxylation, resulting in unpredictable cloud points, inconsistent emulsification, and significant lot-to-lot variability[2]. For precision applications—whether as an advanced aviation fuel additive, a specialized high-boiling solvent, or a precursor for selective flotation amines—the exact monodisperse C15H32O structural fidelity of 1-propoxydodecane is non-negotiable to ensure reproducible thermodynamic and electrochemical profiles.
1-Propoxydodecane provides an exceptionally wide liquid-phase thermal window, significantly outperforming conventional aliphatic ether solvents. With a calculated normal boiling point of approximately 292 °C (565 K), it allows processes to operate at elevated temperatures without the rapid evaporation or pressurization risks associated with lower-boiling alternatives like dibutyl ether (bp 142 °C) [1]. This extended thermal headroom, combined with its chemical inertness as an ether, makes it an optimal solvent for high-temperature extractions and specialized organic syntheses where maintaining a stable, liquid-phase non-polar medium is critical.
| Evidence Dimension | Normal Boiling Point (Thermal Headroom) |
| Target Compound Data | 1-Propoxydodecane (~292 °C / 565 K) |
| Comparator Or Baseline | Dibutyl ether (142 °C) |
| Quantified Difference | ~150 °C higher boiling point, vastly extending the liquid-phase operating window. |
| Conditions | Ambient pressure solvent applications and high-temperature synthesis. |
Enables high-temperature extractions and reactions without the need for pressurized vessels or constant solvent reflux replenishment.
In applications requiring strict moisture exclusion, such as jet aviation fuel additives or anhydrous solvent systems, the extended aliphatic chain of 1-propoxydodecane offers a distinct advantage over shorter-chain oxygenates. The compound exhibits an extremely low calculated water solubility (log10WS ≈ -5.19) and a high octanol/water partition coefficient (logP ≈ 5.33) [1]. Compared to short-chain ethers or alcohols which can absorb atmospheric moisture and cause phase separation or freezing at high altitudes, 1-propoxydodecane remains fully miscible with hydrocarbon fuels while actively resisting water solubilization [2].
| Evidence Dimension | Water Solubility and Hydrophobicity (logP) |
| Target Compound Data | 1-Propoxydodecane (logP ≈ 5.33, log10WS ≈ -5.19) |
| Comparator Or Baseline | Short-chain aliphatic ethers and oxygenates (e.g., MTBE, logP ≈ 1.06) |
| Quantified Difference | Over 4 orders of magnitude lower water solubility. |
| Conditions | Hydrocarbon blending and ambient moisture exposure in aviation fuels. |
Prevents water absorption and subsequent freezing or phase separation when formulated into aviation fuels or used as an anhydrous reaction medium.
Industrial procurement often conflates pure 1-propoxydodecane with 'propoxylated C12-14 alcohols,' which are low-foaming block copolymer mixtures. While commercial mixtures exhibit variable cloud points (often <50 °C) and inconsistent hydrophilic-lipophilic balances (HLB) due to a distribution of propoxylation degrees [1], 1-propoxydodecane provides a singular, exact molecular weight (228.41 g/mol) and a defined 1:1 dodecyl-to-propyl ratio [2]. This monodispersity eliminates the lot-to-lot variability inherent in polymer mixtures, ensuring predictable phase behavior and exact stoichiometry when used as a synthetic intermediate or analytical standard.
| Evidence Dimension | Molecular Dispersity and Stoichiometric Precision |
| Target Compound Data | 1-Propoxydodecane (100% monodisperse, exact MW 228.41 g/mol) |
| Comparator Or Baseline | Commercial C12-14 propoxylated alcohols (polydisperse, variable EO/PO ratios) |
| Quantified Difference | Single defined structure vs. statistical distribution of molecular weights and cloud points. |
| Conditions | Fine chemical synthesis and precision formulation. |
Essential for applications where exact molar dosing and strict lot-to-lot physicochemical reproducibility are required, avoiding the unpredictability of crude surfactants.
1-Propoxydodecane serves as a critical hydrophobic tail precursor for synthesizing dodecyl propyl ether amines, which are advanced cationic collectors in mineral processing. Computational density functional theory (DFT) and empirical flotation studies demonstrate that ether amines derived from this specific alkyl-propoxy structure exhibit superior electrostatic adsorption on quartz surfaces compared to standard dodecylamine (DDA) [1]. The presence of the ether linkage enhances the flexibility and dispersion of the collector, resulting in higher quartz recovery rates and lower overall reagent consumption during the reverse flotation of iron ores.
| Evidence Dimension | Flotation Collector Efficiency (via derived amine) |
| Target Compound Data | Dodecyl propyl ether amine (derived from 1-propoxydodecane) |
| Comparator Or Baseline | Standard Dodecylamine (DDA) |
| Quantified Difference | Enhanced electrostatic affinity and reduced reagent consumption per ton of ore. |
| Conditions | Reverse flotation of quartz from iron ore at standard pH. |
Procuring this specific ether precursor allows manufacturers to synthesize highly selective flotation collectors that reduce operational costs in mineral beneficiation.
Where this compound is the right choice for serving as a high-boiling reaction medium in specialized organic syntheses and extractions that require temperatures exceeding 150 °C, offering superior liquid-phase stability and lower volatility than dibutyl ether [1].
Where this compound is the right choice for blending into jet fuels, providing oxygenate benefits for cleaner combustion without the detrimental water-absorption risks associated with shorter-chain ethers, ensuring stable high-altitude performance [2].
Where this compound is the right choice for synthesizing dodecyl propyl ether amines, utilized in the reverse flotation of silicates from iron ores, delivering better selectivity and lower dosing requirements than conventional fatty amines [3].
Where this compound is the right choice as a monodisperse, structurally exact hydrophobic-lipophilic building block in the research and development of specialized low-foaming surfactants, overcoming the reproducibility issues of crude propoxylated alcohol mixtures [4].
Irritant